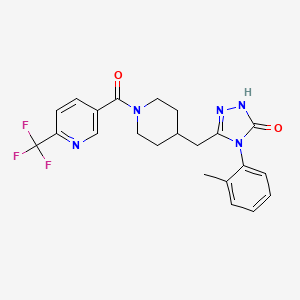

![molecular formula C11H11NO3 B2629379 1-硝基-6,7,8,9-四氢-5H-苯并[7]环庚烯-5-酮 CAS No. 251554-42-4](/img/structure/B2629379.png)

1-硝基-6,7,8,9-四氢-5H-苯并[7]环庚烯-5-酮

描述

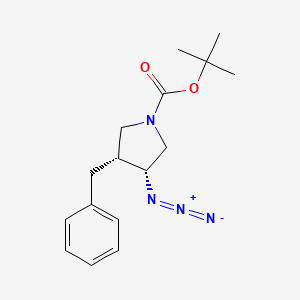

“1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is in the form of a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of research. For instance, a study investigated the relationships between variously substituted benzo7annulen-7-amines and their GluN2B affinity . The 2-Nitro-5,6,8,9-tetrahydrobenzo7annulen-7-one (8) was used as the central building block for the introduction of various substituents at the 2-position and various 7-amino moieties .Molecular Structure Analysis

The IUPAC name of this compound is 1-nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one . The InChI code is 1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

- Researchers have explored the use of this compound as a PET imaging agent. Specifically, they aim to target the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR). The NMDAR plays a crucial role in neurological disorders, making it an attractive therapeutic target .

Positron Emission Tomography (PET) Imaging Agents

作用机制

While the specific mechanism of action for “1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is not mentioned in the search results, a related compound, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine with a 2-NO2, 2-Cl, or 2-OBn group, shows very high GluN2B affinity . This suggests potential neurological applications for these types of compounds.

属性

IUPAC Name |

1-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYIODQPTXKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=C(C1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)

![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)

![N-[(1R,2S)-2-Naphthalen-1-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2629314.png)